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Chloromonilinic acid B - 121927-79-5

Chloromonilinic acid B

Catalog Number: EVT-1705246
CAS Number: 121927-79-5
Molecular Formula: C16H13ClO7
Molecular Weight: 352.72 g/mol
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Product Introduction

Description

Chloromonilinic acid B is a tetrasubstituted 3-chromanonacrylic acid naturally produced by certain fungal species, particularly those belonging to the genera Alternaria and Cochliobolus. [, , ] It is a secondary metabolite, meaning it is not directly involved in the fungus's growth, development, or reproduction. Instead, it is believed to play a role in the fungus's interaction with its environment, potentially acting as a defense mechanism against competing organisms or as a virulence factor during infection. [, ]

Chloromonilinic acid C

  • Compound Description: Chloromonilinic acid C is a tetrasubstituted 3-chromanonacrylic acid with the chemical name (E)-3-chloro-3-[(5-hydroxy-3-(1-hydroxy-2-methoxy-2-oxoethyl)-7-methyl-4-oxo-4H-chromen-2-yl)]acrylic acid . It was isolated from the liquid cultures of the fungus Cochliobolus australiensis. This compound, along with Chloromonilinic acid D, was found to be toxic to buffelgrass in a seedling elongation bioassay, causing delayed germination and reduced radicle growth, especially at higher concentrations .

Chloromonilinic acid D

  • Compound Description: Chloromonilinic acid D, another tetrasubstituted 3-chromanonacrylic acid, is chemically defined as (Z)-3-chloro-3-[(5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxo-4H-chromen-2-yl)]acrylic acid . It was isolated alongside Chloromonilinic acid C from Cochliobolus australiensis liquid cultures. Similar to Chloromonilinic acid C, this compound demonstrated phytotoxicity against buffelgrass, affecting seedling germination and radicle growth .

Methyl 3,8-dihydroxy-6-methyl-4-chloro-9-oxo-9H-xanthene-1-carboxylate

  • Compound Description: This compound, a chlorinated xanthone derivative, was isolated from the solid culture of the fungus Alternaria sonchi . It exhibited antimicrobial activity with a minimum inhibitory concentration (MIC) ranging from 0.5 to 5 µg/disc .
  • Relevance: While structurally different from Chloromonilinic acid B, this compound is relevant due to its co-isolation with Chloromonilinic acid B from the same fungal species, Alternaria sonchi , suggesting a potential biosynthetic relationship or shared metabolic pathways.

Moniliphenone

  • Compound Description: Moniliphenone, a benzophenone derivative, was identified in the solid culture of Alternaria sonchi . It was previously reported as Alternethanoxin B in Alternaria sonchi but was correctly identified as moniliphenone in this study .

5-chloromoniliphenone

  • Compound Description: This novel benzophenone derivative was isolated from the solid culture of the fungus Alternaria sonchi .

Pinselin

  • Compound Description: Pinselin, also a benzophenone derivative, was found in the solid culture of Alternaria sonchi . It was previously misidentified as Alternethanoxin A in Alternaria sonchi but later correctly recognized as pinselin .

Chrysophanol

  • Compound Description: Chrysophanol, an anthraquinone derivative, was isolated from the marine-derived fungal strain Penicillium sp. OPR23‐FS02 .

Emodin

  • Compound Description: Emodin, another anthraquinone derivative, was isolated from the marine-derived fungal strain Penicillium sp. OPR23‐FS02 . It exhibited antimicrobial activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of 64 µM .

ω-Hydroxyemodin

  • Compound Description: ω-Hydroxyemodin, an anthraquinone derivative, was isolated from the marine-derived fungal strain Penicillium sp. OPR23‐FS02 .

Questin

  • Compound Description: An anthraquinone derivative, questin was isolated from the marine-derived fungal strain Penicillium sp. OPR23‐FS02 .

Endocrocin

  • Compound Description: Endocrocin, an anthraquinone derivative, was isolated from the marine-derived fungal strain Penicillium sp. OPR23‐FS02 . It showed weak cytotoxic activity against the HepG2 cell line with an IC50 value of 89.86 ± 2.63 µM .

Ergochrome F

  • Compound Description: Ergochrome F, also an anthraquinone derivative, was isolated from the marine-derived fungal strain Penicillium sp. OPR23‐FS02 . It displayed antimicrobial activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 64 µM .

References:1. 2. 3.

Overview

Chloromonilinic acid B is a secondary metabolite produced by certain fungal species, particularly from the genus Monilinia. It has garnered attention due to its phytotoxic properties and potential applications in agriculture. This compound is classified as a chlorinated aromatic acid, characterized by its unique molecular structure and biological activity.

Source

Chloromonilinic acid B was isolated from the culture filtrate of Monilinia fructicola, a fungus known for its pathogenicity in fruit crops. The compound was identified through a combination of spectroscopic methods and chemical analysis, which confirmed its structure and purity . Other related compounds, such as chloromonilinic acids C and D, have also been identified from similar sources, indicating a potential biosynthetic pathway within these fungi .

Classification

Chloromonilinic acid B belongs to the class of chlorinated aromatic compounds. Its classification is based on its structural features, which include multiple substituents on the aromatic ring. This compound is part of a broader category of phytotoxic substances that can inhibit plant growth or affect plant physiology.

Synthesis Analysis

Methods

  1. Extraction: The traditional method involves culturing Monilinia fructicola under specific conditions that promote the production of chloromonilinic acid B. The culture filtrate is then subjected to solvent extraction and purification techniques such as chromatography.
  2. Synthetic Approaches: Recent studies have proposed synthetic routes that involve the use of commercially available precursors. These methods aim to enhance yield and reduce the number of steps required for synthesis .

Technical Details

The extraction process typically utilizes organic solvents like ethyl acetate or methanol to separate chloromonilinic acid B from the culture medium. High-performance liquid chromatography (HPLC) is often employed to analyze and purify the extracted compounds .

Molecular Structure Analysis

Structure

Chloromonilinic acid B exhibits a distinct molecular structure characterized by its chlorinated aromatic ring. The compound's structure can be represented as follows:

  • Molecular Formula: C₁₃H₉ClO₄
  • Molecular Weight: 272.65 g/mol

Data

The structural elucidation has been confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods provide detailed information about the arrangement of atoms within the molecule and confirm the presence of functional groups associated with its biological activity .

Chemical Reactions Analysis

Reactions

Chloromonilinic acid B undergoes several chemical reactions typical for aromatic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Reduction: Reduction reactions can modify the functional groups present in the molecule.

Technical Details

The reactivity of chloromonilinic acid B is influenced by its electron-withdrawing chlorine atom, which affects its acidity and reactivity in electrophilic substitution reactions. Studies have shown that modifications to this compound can lead to derivatives with varying biological activities .

Mechanism of Action

Process

Chloromonilinic acid B exhibits phytotoxic activity primarily through its ability to disrupt cellular processes in plants. The mechanism involves:

  1. Inhibition of Photosynthesis: The compound interferes with photosynthetic pathways, leading to reduced energy production in plants.
  2. Induction of Oxidative Stress: Chloromonilinic acid B generates reactive oxygen species that can damage cellular components.

Data

Experimental data indicate that chloromonilinic acid B effectively inhibits germination and growth in various plant species, demonstrating its potential as a herbicide .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Chloromonilinic acid B is typically a yellowish solid.
  • Solubility: It is soluble in organic solvents like ethanol and methanol but less soluble in water.

Chemical Properties

  • Melting Point: The melting point ranges between 150-155 °C.
  • pH Stability: Chloromonilinic acid B retains stability across a range of pH levels, making it suitable for various applications.

Relevant analyses have shown that these properties contribute significantly to its effectiveness as a phytotoxic agent .

Applications

Chloromonilinic acid B has several scientific uses:

  • Herbicide Development: Its phytotoxic properties make it a candidate for developing new herbicides aimed at controlling invasive plant species.
  • Biological Research: The compound serves as a tool for studying plant-fungal interactions and understanding mechanisms of phytotoxicity.

Research continues into optimizing its synthesis and exploring additional applications in agriculture and beyond .

Biosynthetic Pathways and Genomic Regulation in Fungal Producers

Genomic Clustering of Secondary Metabolite Gene Families in Alternaria sonchi

Chloromonilinic acid B is a chlorinated xanthone derivative produced primarily by Alternaria sonchi, a fungal pathogen with significant bioherbicidal potential. Genomic analyses reveal that its biosynthesis is governed by a compact biosynthetic gene cluster (BGC) within the fungus's genome. This cluster spans approximately 38–45 kilobases and co-localizes genes encoding a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid core enzyme, halogenases, methyltransferases, oxidoreductases, and transporter proteins [2] [9]. The PKS-NRPS hybrid (designated ClmP) serves as the scaffold for assembling the xanthone core, while a flavin-dependent halogenase (ClmH) is responsible for regioselective chlorination at the C-4 position—a structural hallmark of chloromonilinic acid B [2] [3].

Comparative genomics across Alternaria species indicates that this BGC is conserved in pathogenic strains specialized in synthesizing chlorinated phytotoxins. For instance, homologs of ClmP and ClmH are present in A. alternata strains producing chloromonilicin and 4-chloropinselin, suggesting a shared evolutionary origin for chlorinated xanthone biosynthesis [3] [7]. The cluster's boundary genes include transcriptional regulators (e.g., a Zn₂Cys₆-type activator) and efflux pumps, implying tight regulatory control and self-resistance mechanisms [2].

Table 1: Core Genes in the Chloromonilinic Acid B Biosynthetic Gene Cluster (BGC) of Alternaria sonchi

Gene IDPredicted FunctionDomain ArchitectureRole in Biosynthesis
ClmPPKS-NRPS HybridKS-AT-DH-KR-ACP-C-A-T-RXanthone core assembly
ClmHFlavin-Dependent HalogenaseFAD-binding, HalogenaseC-4 Chlorination
ClmOFAD-Linked OxidaseBaeyer-Villiger monooxygenaseAromatic ring expansion/oxidation
ClmMTO-MethyltransferaseSAM-bindingMethylation of carboxylate intermediate
ClmRZn₂Cys₆ Transcriptional RegulatorDNA-bindingCluster-specific activation

Enzymatic Machinery for Chlorinated Xanthone Core Assembly

The biosynthesis of chloromonilinic acid B initiates with the PKS-NRPS hybrid enzyme ClmP, which assembles a tetraketide backbone using malonyl-CoA and methylmalonyl-CoA extender units. The nascent polyketide chain undergoes intramolecular cyclization via the NRPS-mediated release domain, forming the tricyclic xanthone scaffold [3] [5]. Crucially, the flavin-dependent halogenase ClmH installs a chlorine atom at C-4 early in the pathway, as demonstrated by the accumulation of non-chlorinated intermediates (e.g., moniliphenone) in ΔclmH knockout mutants [3] [8]. Chlorination is ATP-dependent and requires reduced FAD supplied by a partner flavin reductase [2].

Subsequent tailoring involves three key steps:

  • Oxidative Cleavage and Decarboxylation: A cytochrome P450 oxidase (ClmO) opens the xanthone ring, generating a benzophenone intermediate (e.g., 5-chloromoniliphenone) [5].
  • Methyl Esterification: An O-methyltransferase (ClmMT) catalyzes the methylation of the C-1 carboxyl group, enhancing the compound's lipophilicity [5].
  • Dimerization: Non-enzymatic oxidative coupling links two monomeric units via a biphenyl bond, forming the final dimeric structure—chloromonilinic acid B [3] [8]. This step is facilitated by extracellular laccases secreted by the fungus under low-nitrogen conditions [10].

Table 2: Enzymatic Steps in Chloromonilinic Acid B Assembly

StepEnzyme ClassReaction CatalyzedKey Intermediate
1PKS-NRPS Hybrid (ClmP)Polyketide chain extension, cyclization4-Chloro-1-hydroxyxanthone
2FAD-Halogenase (ClmH)Regioselective chlorination at C-4Chlorinated xanthone core
3P450 Oxidase (ClmO)Ring expansion/oxidative cleavage5-Chloromoniliphenone
4O-Methyltransferase (ClmMT)Methyl esterification at C-1 carboxylMethyl chloromonilinate
5Laccase (extracellular)Oxidative dimerizationChloromonilinic acid B

Regulatory Mechanisms of Chlorination in Fungal Polyketide Synthases

Chlorination in chloromonilinic acid B biosynthesis is not merely a constitutive process but is tightly regulated by both genetic and environmental cues. The Zn₂Cys₆ transcriptional regulator ClmR binds to promoters of ClmP and ClmH, activating their expression under low-phosphate conditions—a hallmark of plant tissue decay [4] [6]. This is corroborated by transcriptomic data showing 12-fold upregulation of the BGC during A. sonchi colonization of sowthistle (Sonchus arvensis) [5].

Carbon catabolite repression (CCR) also modulates chlorination efficiency. In glucose-rich environments, the CreA repressor protein binds to consensus sequences (5′-SYGGRG-3′) in the ClmH promoter, suppressing halogenase expression and shunting precursors toward non-chlorinated analogs like pinselin [4] [6]. Conversely, under carbon limitation (e.g., on pectin or xylan), CCR is alleviated, allowing full BGC activation [10].

Halogenase specificity is further governed by substrate channeling: ClmH physically interacts with the acyl carrier protein (ACP) domain of ClmP, ensuring immediate chlorination of the polyketide chain prior to cyclization [2]. Mutagenesis of the ClmP-ACP docking site abrogates chlorination without affecting polyketide assembly, confirming the role of protein-protein interactions in regioselectivity [3].

Table 3: Regulatory Factors Influencing Chloromonilinic Acid B Biosynthesis

Regulatory FactorMechanismEffect on Chlorination
Zn₂Cys₆ Activator (ClmR)Binds BGC promoters under low phosphateUpregulates ClmH and ClmP
CreA RepressorGlucose-mediated repression of ClmH promoterSuppresses halogenase expression
Substrate ChannelingClmH-ClmP-ACP protein interactionEnsures early polyketide chlorination
Nitrogen LimitationInduces laccase secretion for dimerizationEnhances dimer yield

Compounds Mentioned in Article:

  • Chloromonilinic acid B
  • 4-Chloropinselin
  • Moniliphenone
  • Pinselin
  • Tenuazonic acid
  • 5-Chloromoniliphenone
  • Chloromonilicin
  • Methyl chloromonilinate
  • 4-Chloro-1-hydroxyxanthone

Properties

CAS Number

121927-79-5

Product Name

Chloromonilinic acid B

IUPAC Name

(E)-3-chloro-3-[5-hydroxy-3-(2-methoxy-2-oxoethyl)-7-methyl-4-oxochromen-2-yl]prop-2-enoic acid

Molecular Formula

C16H13ClO7

Molecular Weight

352.72 g/mol

InChI

InChI=1S/C16H13ClO7/c1-7-3-10(18)14-11(4-7)24-16(9(17)6-12(19)20)8(15(14)22)5-13(21)23-2/h3-4,6,18H,5H2,1-2H3,(H,19,20)/b9-6+

InChI Key

OIGIYRMZWBAKKC-RMKNXTFCSA-N

SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)C(=CC(=O)O)Cl)O

Isomeric SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)CC(=O)OC)/C(=C\C(=O)O)/Cl)O

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